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Compound of Interest

Compound Name: Ethynyl

Cat. No.: B1212043

The introduction of the ethynyl group into molecular architectures is a cornerstone of modern
organic synthesis, particularly in the fields of medicinal chemistry, materials science, and
natural product synthesis. The unique linear geometry and rich reactivity of the C-C triple bond
make it a valuable functional group for constructing complex molecules, acting as a rigid linker,
and participating in powerful coupling reactions like the copper(l)-catalyzed azide-alkyne
cycloaddition ("click chemistry™). This guide provides an in-depth overview of three seminal
methods for synthesizing terminal alkynes: the Sonogashira coupling, the Corey-Fuchs
reaction, and the Seyferth-Gilbert homologation.

Sonogashira Coupling: Palladium-Catalyzed
Alkynylation

The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction that forms a
carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is
catalyzed by a palladium complex and a copper(l) co-catalyst, typically in the presence of an
amine base.[2][3] Its mild reaction conditions and broad functional group tolerance make it a
favored method in late-stage synthetic applications.[4][5]

The catalytic cycle involves two interconnected pathways for the palladium and copper
components. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to
the Pd(0) species. Simultaneously, the copper cycle activates the terminal alkyne to form a
copper acetylide intermediate. Transmetalation of the acetylide group from copper to the
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palladium(ll) complex, followed by reductive elimination, yields the final product and
regenerates the active Pd(0) catalyst.[4][1]
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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
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The table below summarizes representative yields for the Sonogashira coupling across various

substrates and conditions.
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Experimental Protocol: Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with a terminal
alkyne.[4]

o Preparation: To a solution of the aryl halide (1.0 eq, 0.81 mmol) in anhydrous THF (5 mL)
under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPhs)2Clz2, 0.05 eq) and the
copper(l) salt (e.g., Cul, 0.025 eq).

o Reagent Addition: Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the
terminal alkyne (1.1 eq) to the reaction mixture at room temperature.

o Reaction: Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by
thin-layer chromatography (TLC) or gas chromatography (GC).

o Workup: Upon completion, dilute the mixture with diethyl ether (Et20) and filter it through a
pad of Celite®, washing the pad with additional Et20.

o Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated
aqueous NHa4Cl, saturated aqueous NaHCOs, and brine.

« Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo.
Purify the crude residue by flash column chromatography on silica gel to afford the coupled
product (example reported yield: 89%).[4]

Corey-Fuchs Reaction: One-Carbon Homologation
of Aldehydes

The Corey-Fuchs reaction is a robust, two-step method for converting an aldehyde into a
terminal alkyne, effectively adding a single carbon atom.[8][9][10] The first step involves the
reaction of an aldehyde with a phosphorus ylide, generated from triphenylphosphine (PPhs)
and carbon tetrabromide (CBra), to form a 1,1-dibromoalkene.[9][11] In the second step, the
dibromoalkene is treated with a strong base, typically n-butyllithium (n-BuLi), which induces
elimination and a lithium-halogen exchange to form a lithium acetylide intermediate.[8][11]
Quenching this intermediate with water provides the terminal alkyne.
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Step 1: Dibromo-olefination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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